molecular formula C22H18F2N2O2 B3435205 N1N2-BIS[(4-FLUOROPHENYL)METHYL]BENZENE-12-DICARBOXAMIDE

N1N2-BIS[(4-FLUOROPHENYL)METHYL]BENZENE-12-DICARBOXAMIDE

Cat. No.: B3435205
M. Wt: 380.4 g/mol
InChI Key: ZRTSNUIPHCVNSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1N2-BIS[(4-FLUOROPHENYL)METHYL]BENZENE-12-DICARBOXAMIDE is a synthetic organic compound characterized by the presence of two fluorophenyl groups attached to a benzene-1,2-dicarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1N2-BIS[(4-FLUOROPHENYL)METHYL]BENZENE-12-DICARBOXAMIDE typically involves the reaction of 4-fluorobenzylamine with phthalic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the final product through a series of steps involving heating and purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N1N2-BIS[(4-FLUOROPHENYL)METHYL]BENZENE-12-DICARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N1N2-BIS[(4-FLUOROPHENYL)METHYL]BENZENE-12-DICARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1N2-BIS[(4-FLUOROPHENYL)METHYL]BENZENE-12-DICARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N1N2-BIS[(4-CHLOROPHENYL)METHYL]BENZENE-12-DICARBOXAMIDE
  • N1N2-BIS[(4-BROMOPHENYL)METHYL]BENZENE-12-DICARBOXAMIDE
  • N1N2-BIS[(4-METHOXYPHENYL)METHYL]BENZENE-12-DICARBOXAMIDE

Uniqueness

N1N2-BIS[(4-FLUOROPHENYL)METHYL]BENZENE-12-DICARBOXAMIDE is unique due to the presence of fluorine atoms in the phenyl groups, which impart distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications where these properties are advantageous.

Properties

IUPAC Name

1-N,2-N-bis[(4-fluorophenyl)methyl]benzene-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N2O2/c23-17-9-5-15(6-10-17)13-25-21(27)19-3-1-2-4-20(19)22(28)26-14-16-7-11-18(24)12-8-16/h1-12H,13-14H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTSNUIPHCVNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)F)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of phthaloyl dichloride (3 g, 15 mmol, 1 eq) in toluene (HPLC grade, 20 mL), cooled to 0° C., was added slowly a solution of 4-fluorobenzylamine (4.62 g, 37 mmol, 2.2 eq) in toluene (5 mL). After stirring at ambient temperature for 24 h, the reaction mixture was concentrated in vacuo to remove toluene. The resultant residue was dissolved in DCM, washed with brine and dried over Na2SO4. The organic layer was evaporated under reduced pressure. Recrystallization from DCM:hexane afforded the desired compound (4.6 g, 82%). 1H NMR (400 MHz, DMSO-d6) δ 9.3 (s, 2H), 9.1 (s, 2H), 8.64 (s, 1H), 7.39-7.34 (m, 4H), 7.17-7.12 (m, 4H), 4.48-4.46 (d, 4H). MS (ESI): 381.2 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.62 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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